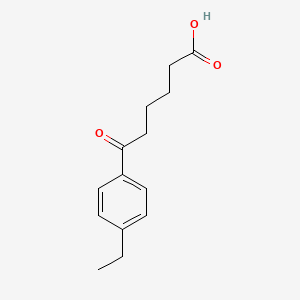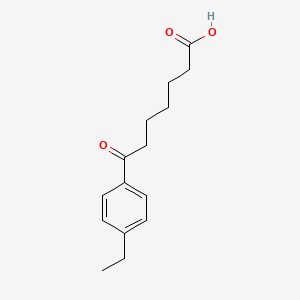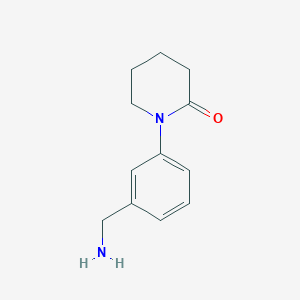
4-Aminopiperidine dihydrochloride
Vue d'ensemble
Description
4-Aminopiperidine dihydrochloride is a useful research compound. Its molecular formula is C5H13ClN2 and its molecular weight is 136.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Technology
4-Aminopiperidine dihydrochloride is synthesized from Ethyl nipecotate through a series of chemical processes including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% (Jiang Jie-yin, 2015).
Drug Metabolism Insights
This compound plays a significant role in the metabolism of therapeutic agents, mainly metabolized by cytochrome P450s with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction. The study of its molecular interactions with CYP3A4 provides valuable insights for structure-based drug design (Hao Sun & D. Scott, 2011).
Antiprotozoal Activity
4-Aminopiperidine derivatives exhibit selective activity against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential in antiprotozoal therapies (C. Dardonville et al., 2009).
Chemical Properties and Synthesis Techniques
The compound is of interest as it exists in various forms with different chemical properties, such as in chair conformation with an axial orientation of the amino group, explored through spectral and analytical techniques (S. Senguttuvan et al., 2013).
Biological Activity of Derivatives
Derivatives of 4-aminopiperidines, such as N-alkylamine and N-cycloalkylamine, have been synthesized and studied for various biological activities, further expanding the utility of this compound in drug development (H. Foks et al., 2014).
Utility in HIV Treatment
4-Aminopiperidine derivatives have been identified as potent chemokine CCR5 antagonists, indicating their potential use in treating HIV infection and other autoimmuneand inflammatory diseases. These derivatives contain a secondary cyclic amine ring and are characterized by the presence of sulfonyl groups, highlighting their significance in therapeutic applications for HIV (Expert Opinion on Therapeutic Patents, 2003).
pH-Triggered Conformational Switch
Derivatives like trans-3-hydroxy-4-aminopiperidine show potential as pH-sensitive conformational switches, capable of undergoing double flips in response to changes in acidity/basicity. This unique property can be utilized in designing compounds for specific geometric-dependent functions, such as cation chelation or lipid tail interactions (Andrey V. Samoshin et al., 2013).
Synthesis of Bioactive Compounds
Efficient methods have been developed for synthesizing 4-substituted-4-aminopiperidine derivatives, crucial for creating bioactive compounds like CCR5 antagonists used in HIV-1 entry inhibition. These synthesis methods are significant for facilitating the production of various medically relevant compounds (Xiao-Hua Jiang et al., 2004).
Reversible Hydrogen Storage
In the field of renewable energy, substituted piperidines like 4-aminopiperidine have been explored for their use as reversible organic hydrogen storage liquids, showing potential in hydrogen-powered fuel cells (Y. Cui et al., 2008).
Orthogonally Protected Piperidines
Orthogonally N-protected 3,4-aziridinopiperidine, a derivative of 4-aminopiperidine, serves as a versatile building block in the synthesis of biologically active compounds, highlighting its potential in drug discovery (H. Schramm et al., 2009).
Mécanisme D'action
Target of Action
4-Aminopiperidine dihydrochloride is a complex compound with multiple potential targets. It’s worth noting that compounds with similar structures, such as 4-Aminopyridine, are known to target potassium channels .
Mode of Action
It’s suggested that the compound might interact with its targets through hydrogen bonding .
Biochemical Pathways
It’s known that similar compounds, such as 4-aminopyridine, affect potassium conductances in physiology and biophysics .
Pharmacokinetics
It’s known that similar compounds, such as 4-aminopyridine, have a high bioavailability .
Result of Action
It’s known that similar compounds, such as 4-aminopyridine, have been used to manage some symptoms of multiple sclerosis .
Action Environment
It’s known that similar compounds, such as 4-aminopyridine, are used in a variety of environments, including laboratories and clinical settings .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Aminopiperidine dihydrochloride involves the reaction of piperidine with ammonia followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then treated with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "Piperidine", "Ammonia", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Piperidine is reacted with ammonia in ethanol at room temperature to form the corresponding imine.", "The resulting imine is then reduced with sodium borohydride in methanol at 0-5°C to yield the amine.", "The amine is then treated with hydrochloric acid in ethanol to form the dihydrochloride salt of 4-Aminopiperidine." ] } | |
Numéro CAS |
35621-01-3 |
Formule moléculaire |
C5H13ClN2 |
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4,6H2;1H |
Clé InChI |
JLPGSSHHLKZYMJ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N.Cl.Cl |
SMILES canonique |
C1CNCCC1N.Cl |
| 35621-01-3 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the research paper for 4-Aminopiperidine dihydrochloride?
A1: The research paper [] details a novel one-pot synthesis of this compound from 4-piperidone utilizing Titanium(IV) isopropoxide (Ti(i-OC3H7)4) as a catalyst. This method is significant because it offers a more efficient and potentially cost-effective alternative to traditional multi-step synthetic routes. Achieving a yield of 64%, this method presents a promising avenue for the preparation of this important chemical building block.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)
![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)
![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)








![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)
